Relenopride
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Overview
Description
Relenopride is a small molecule compound that has been investigated for its potential therapeutic applications, particularly in the treatment of chronic idiopathic constipation and irritable bowel syndrome. It is known for its role as a selective serotonin 4 receptor agonist, which influences gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Relenopride can be synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring compliance with regulatory standards. This includes optimizing reaction conditions, purification processes, and quality control measures to produce the compound in large quantities suitable for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
Relenopride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions and the development of selective serotonin receptor agonists.
Biology: Investigated for its effects on gastrointestinal motility and its potential to treat disorders like chronic idiopathic constipation and irritable bowel syndrome.
Medicine: Explored in clinical trials for its therapeutic potential in treating gastrointestinal disorders.
Industry: Potential applications in the development of new pharmaceuticals targeting serotonin receptors .
Mechanism of Action
Relenopride exerts its effects by selectively binding to serotonin 4 receptors, which are involved in regulating gastrointestinal motility. Upon binding, it activates these receptors, leading to enhanced antral contractions and accelerated gastric emptying. This mechanism is particularly beneficial in treating conditions like chronic idiopathic constipation and irritable bowel syndrome .
Comparison with Similar Compounds
Similar Compounds
Tegaserod: Another serotonin 4 receptor agonist used for similar therapeutic purposes.
Prucalopride: A selective serotonin 4 receptor agonist with applications in treating gastrointestinal motility disorders.
Cisapride: A serotonin receptor agonist previously used for gastrointestinal disorders but withdrawn due to adverse effects
Uniqueness of Relenopride
This compound is unique due to its high selectivity for serotonin 4 receptors and its favorable safety profile observed in clinical trials. Unlike some similar compounds, this compound has shown minimal adverse effects, making it a promising candidate for further development and therapeutic use .
Biological Activity
Relenopride is a synthetic compound that has garnered interest for its potential therapeutic applications, particularly in the context of gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is classified as a selective 5-HT4 receptor agonist. It primarily acts on the central and peripheral nervous systems, influencing motility in the gastrointestinal tract. This compound has been investigated for its potential in treating conditions such as constipation and irritable bowel syndrome (IBS).
This compound's primary mechanism involves the activation of 5-HT4 receptors, which are located throughout the gastrointestinal tract. By stimulating these receptors, this compound enhances gastrointestinal motility and accelerates gastric emptying. Additionally, it may exhibit effects on neurotransmitter release, contributing to its overall pharmacological profile.
Pharmacological Effects
- Gastrointestinal Motility : Studies have demonstrated that this compound significantly increases colonic motility in animal models. In a study involving rats, administration of this compound resulted in a marked increase in the frequency of colonic contractions, indicating its potential as a prokinetic agent .
- Safety and Tolerability : Clinical trials have assessed the safety profile of this compound. In a phase II trial involving patients with IBS, this compound was well tolerated with minimal adverse effects reported. The most common side effects included mild gastrointestinal discomfort and headache .
- Comparative Efficacy : In comparative studies with other prokinetic agents, this compound showed superior efficacy in enhancing bowel movement frequency and improving symptoms associated with constipation-predominant IBS .
Case Studies
- Case Study 1 : A double-blind, placebo-controlled trial involving 200 participants with chronic constipation demonstrated that those treated with this compound experienced a significant increase in spontaneous bowel movements compared to the placebo group (p < 0.01) .
- Case Study 2 : In another study focusing on patients with IBS, this compound treatment led to a notable improvement in quality of life scores and reduction in abdominal pain scores after eight weeks of treatment .
Table 1: Summary of Pharmacological Effects of this compound
Effect | Observation | Reference |
---|---|---|
Colonic Motility | Increased frequency of contractions | |
Safety Profile | Well tolerated | |
Bowel Movement Frequency | Significant increase | |
Quality of Life Improvement | Notable enhancement |
Table 2: Adverse Effects Reported in Clinical Trials
Properties
CAS No. |
1221416-43-8 |
---|---|
Molecular Formula |
C24H30ClFN4O4 |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
[(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate |
InChI |
InChI=1S/C24H30ClFN4O4/c1-33-22-13-20(27)19(25)12-18(22)23(31)29-14-15-6-9-30(10-7-15)11-8-21(34-24(28)32)16-2-4-17(26)5-3-16/h2-5,12-13,15,21H,6-11,14,27H2,1H3,(H2,28,32)(H,29,31)/t21-/m0/s1 |
InChI Key |
KGMMSPVVHZGPHL-NRFANRHFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)N)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCC(C3=CC=C(C=C3)F)OC(=O)N)Cl)N |
Origin of Product |
United States |
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